molecular formula C38H74N2O4+2 B12772275 Decamethoxin ion CAS No. 17298-14-5

Decamethoxin ion

Cat. No.: B12772275
CAS No.: 17298-14-5
M. Wt: 623.0 g/mol
InChI Key: ZADGGFKUEYIBJC-YCRUICEYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decamethoxin ion typically involves the quaternization of a suitable amine with a halogenated alkane. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . The process can be summarized as follows:

    Quaternization Reaction: A tertiary amine reacts with a halogenated alkane in the presence of a solvent.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into various dosage forms, such as solutions, gels, and ointments, for medical and industrial use .

Chemical Reactions Analysis

Types of Reactions

Decamethoxin ion undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Decamethoxin ion has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of decamethoxin ion involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. This action is particularly effective against bacteria, fungi, and certain viruses . The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

Similar Compounds

    Quaternary Ammonium Compounds: Benzalkonium chloride, cetylpyridinium chloride.

    Cationic Surfactants: Chlorhexidine, cetrimide.

Uniqueness

Decamethoxin ion is unique due to its broad-spectrum antimicrobial activity and its ability to disrupt microbial cell membranes effectively. Unlike some other quaternary ammonium compounds, this compound has been shown to have a positive cooperative effect in complexation with metal ions, enhancing its antimicrobial properties .

Properties

CAS No.

17298-14-5

Molecular Formula

C38H74N2O4+2

Molecular Weight

623.0 g/mol

IUPAC Name

10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium

InChI

InChI=1S/C38H74N2O4/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4/h29-36H,11-28H2,1-10H3/q+2/t31-,32-,33+,34+,35-,36-/m1/s1

InChI Key

ZADGGFKUEYIBJC-YCRUICEYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Origin of Product

United States

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